2-Methoxy-5-(trifluoromethoxy)benzyl bromide
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Overview
Description
2-Methoxy-5-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . It is also known by its IUPAC name, 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene . This compound is a liquid at ambient temperature and is used in various chemical synthesis applications .
Preparation Methods
The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2-methoxy-5-(trifluoromethoxy)toluene. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as dichloromethane at a low temperature (0°C) to control the reaction rate . The reaction mixture is then stirred and allowed to warm to room temperature, followed by work-up procedures to isolate the desired product .
Chemical Reactions Analysis
2-Methoxy-5-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the benzyl bromide moiety can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form benzyl alcohol derivatives or reduction to form benzyl derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-Methoxy-5-(trifluoromethoxy)benzyl bromide is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemical Research: It is utilized in the synthesis of agrochemical compounds, including herbicides and pesticides.
Material Science: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds . The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzyl bromide moiety .
Comparison with Similar Compounds
2-Methoxy-5-(trifluoromethoxy)benzyl bromide can be compared with other similar compounds, such as:
2-(Trifluoromethyl)benzyl bromide: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its reactivity and applications.
4-(Trifluoromethoxy)benzyl bromide: This compound has the trifluoromethoxy group in a different position on the benzene ring, leading to different chemical properties and reactivity.
The unique positioning of the methoxy and trifluoromethoxy groups in this compound provides it with distinct electronic and steric properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-8-3-2-7(4-6(8)5-10)15-9(11,12)13/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHYZUINFUNPJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395550 |
Source
|
Record name | 2-Methoxy-5-(trifluoromethoxy)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478484-53-6 |
Source
|
Record name | 2-Methoxy-5-(trifluoromethoxy)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 478484-53-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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